N1-cyclopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structural features. The compound includes an oxazinan ring, a mesitylsulfonyl group, and an oxalamide linkage, which contribute to its distinctive chemical properties and potential biological activities. It has garnered attention in scientific research due to its possible applications in medicinal chemistry and biochemistry.
N1-cyclopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide belongs to the class of organic compounds known as oxalamides. These compounds are derivatives of oxalic acid and are characterized by the presence of amide functional groups attached to oxalamide backbones. The specific structural features of this compound classify it as an alpha amino acid amide derivative .
The synthesis of N1-cyclopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves several key steps:
Specific reaction conditions, such as temperature, solvent choice, and reaction time, are optimized to achieve high yields and purity. Advanced purification techniques like chromatography are often employed to isolate the desired product from by-products .
The molecular structure of N1-cyclopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can be represented in various formats such as SMILES and InChI:
CC(C)(C)S(=O)(=O)C1CCN(C(=O)NCC(=O)N(C1)C)C
CAS No.: 112514-54-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: